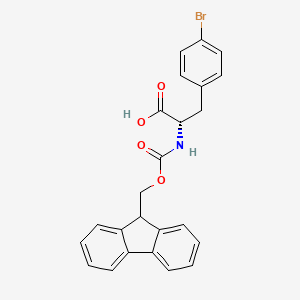

Fmoc-Phe(4-Br)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBAVBWXRDHONF-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198561-04-5 | |

| Record name | Fmoc-L-4-bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(4-Br)-OH: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-p-bromo-L-phenylalanine (Fmoc-Phe(4-Br)-OH) is a specialized amino acid derivative crucial for the fields of peptide chemistry and drug discovery. The incorporation of a bromine atom onto the phenyl ring offers unique steric and electronic properties, enabling its use as a versatile building block in solid-phase peptide synthesis (SPPS). This modification can enhance the biological activity and metabolic stability of synthetic peptides. Furthermore, the bromine atom serves as a functional handle for post-synthesis modifications through various cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, experimental protocols for its use, and the strategic applications of this compound in modern research and development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its core properties are summarized below, providing essential information for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 198561-04-5 | [1][2][3] |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [1][3][4] |

| Molecular Weight | 466.32 g/mol | [1][5] |

| Appearance | White to off-white powder | [3] |

| Purity | Typically ≥98% (by HPLC) | [3] |

| Melting Point | 204 - 210 °C (Note: Some sources report lower ranges, e.g., 151.5 °C, which may reflect different crystalline forms or impurities.) | [3] |

| Optical Rotation | [α]D²⁰ = -19 ± 2° (c=1 in DMF) | [3] |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Insoluble in water. | |

| Storage Conditions | Store in a cool, dry place. Recommended storage at 0 - 8 °C for the solid compound. Stock solutions should be stored at -20°C or -80°C. | [3][5] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. Researchers should refer to the lot-specific Certificate of Analysis provided by the supplier for definitive spectra. For reference, the expected signals can be compared to the parent compound, Fmoc-Phe-OH.

-

¹H NMR: Protons on the fluorenyl group would appear between 7.3 and 7.9 ppm. The aromatic protons of the bromophenyl ring would be visible as two doublets around 7.0-7.5 ppm. The α-proton and β-protons would appear in the 3.0-4.7 ppm range.

-

¹³C NMR: The carbonyl carbon of the acid would be expected around 170-175 ppm. Aromatic carbons would be in the 120-145 ppm range, with the carbon attached to the bromine atom shifted. The α-carbon signal typically appears around 55-60 ppm.

-

Mass Spectrometry: The monoisotopic mass is 465.05757 Da.[2]

-

Infrared (IR) Spectroscopy: Key peaks would include C=O stretching (from the carboxylic acid and carbamate), N-H bending, and aromatic C-H and C=C stretching.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a representative protocol for the manual incorporation of a single this compound residue onto a resin-bound peptide chain.

Materials and Reagents

-

Peptide synthesis vessel

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Deprotection Solution: 20% Piperidine (B6355638) in DMF (v/v)

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole) - Optional, often included in HBTU formulations

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Solvents: DMF (peptide grade), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Protocol for a Single Coupling Cycle

This protocol assumes a starting amount of 0.1 mmol of resin.

-

Resin Swelling:

-

Place the resin in the synthesis vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF.

-

Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution. This is the activation or "pre-activation" step.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm reaction completion. A negative test (colorless/yellow beads) indicates successful coupling. If the test is positive, the coupling step can be repeated.

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

The resin is now ready for the next deprotection and coupling cycle or for final cleavage.

-

Final Peptide Cleavage and Deprotection

-

After the final coupling and washing steps, dry the resin under vacuum.

-

Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

The crude peptide can then be purified by reverse-phase HPLC.

Visualized Workflows and Applications

SPPS Experimental Workflow

The iterative nature of Solid-Phase Peptide Synthesis (SPPS) is well-suited for a workflow diagram. The following diagram illustrates a single cycle of amino acid addition.

Caption: The SPPS cycle for incorporating this compound.

Role in Drug Discovery and Signaling Pathways

The incorporation of 4-bromophenylalanine into a peptide sequence is a strategic decision in drug design. The bromine atom can significantly alter the peptide's interaction with its biological target.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on a target protein. This can increase binding affinity and specificity.[6]

-

Steric and Hydrophobic Effects: The bulky and hydrophobic nature of the bromophenyl group can influence the peptide's conformation and its fit within a receptor's binding pocket.

-

Metabolic Stability: Halogenation can block sites of metabolic degradation by enzymes like cytochrome P450, thereby increasing the peptide's in vivo half-life.

-

Versatile Chemical Handle: The bromine atom is a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the post-synthesis introduction of diverse chemical groups to create peptide libraries or conjugate other molecules.[7]

Peptides containing 4-Br-Phe can be designed to target a wide array of signaling pathways implicated in disease. For example, they can act as inhibitors of protein-protein interactions (e.g., p53-Mdm4) or as antagonists for G-protein coupled receptors.[6] The diagram below conceptualizes how such a modified peptide can interfere with a cellular signaling cascade.

References

The Strategic Incorporation of Fmoc-Phe(4-Br)-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the use of non-canonical amino acids is a cornerstone for developing novel therapeutics and research tools with enhanced properties. Among these, Fmoc-Phe(4-Br)-OH, an N-terminally protected derivative of 4-bromo-L-phenylalanine, has emerged as a valuable building block. Its incorporation into peptide sequences allows for the introduction of a halogenated aromatic side chain, which can significantly modulate the biological and physical properties of the resulting peptide.[1][2] This technical guide provides an in-depth overview of the applications, synthesis protocols, and key considerations for utilizing this compound in solid-phase peptide synthesis (SPPS).

The bromine atom on the phenyl ring introduces unique steric and electronic effects that can influence molecular interactions, such as protein-protein binding, and improve metabolic stability.[1] Consequently, this compound is a critical reagent for researchers aiming to fine-tune peptide structure and function, from developing new biomaterials to designing potent inhibitors of signaling pathways.[2]

Core Applications of 4-Bromophenylalanine in Peptides

The introduction of a 4-bromophenylalanine residue into a peptide sequence offers several strategic advantages:

-

Modulation of Protein-Protein Interactions (PPIs): The bulky and electronegative bromine atom can enhance binding affinity and specificity by forming halogen bonds or altering hydrophobic interactions at protein interfaces.[3] A prominent example is in the development of inhibitors for the p53-MDM2 interaction, a critical target in oncology. Peptides mimicking the p53 binding domain can be modified with 4-bromophenylalanine to improve their inhibitory activity against MDM2.[3][4][5]

-

Development of Novel Biomaterials: Halogenation of aromatic residues is a strategy used to modulate the self-assembly properties of peptides. This can influence the formation of hydrogels and other biomaterials with improved mechanical properties.[6]

-

Enhancing Peptide Properties: The introduction of bromine can increase the hydrophobicity of a peptide, which may affect its folding, stability, and membrane permeability.[6] Halogenated amino acids have been shown to improve the thermal and proteolytic stability of peptides.[7]

-

Structural Biology and Probes: The heavy bromine atom can serve as a useful probe in X-ray crystallography for phasing purposes, aiding in the determination of peptide and protein structures.

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis. The following is a detailed methodology.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids). Low-substitution resins (0.1-0.4 mmol/g) are recommended for long or difficult sequences to minimize peptide aggregation.[8]

-

Fmoc-protected amino acids: Standard protected amino acids and this compound.

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[9]

-

Coupling Reagents:

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

-

-

Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or similar based on peptide sequence.

-

Precipitation/Washing: Cold diethyl ether.

Methodology

-

Resin Preparation:

-

Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

-

If using a pre-loaded resin, proceed to step 3. If using a naked resin (e.g., Rink Amide), perform the initial Fmoc deprotection by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF (3x) and IPA (3x).

-

-

First Amino Acid Coupling (if not using pre-loaded resin):

-

Dissolve 3-4 equivalents of the first Fmoc-amino acid and the coupling reagent (e.g., HCTU) in DMF.

-

Add 6-8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) and IPA (3x).[9]

-

Coupling of this compound (and other amino acids):

-

Dissolve 3-4 equivalents of this compound (or the next amino acid) and 3-4 equivalents of coupling reagent (e.g., HCTU) in DMF.

-

Add 6-8 equivalents of DIPEA and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate for 1-2 hours. Coupling times may need to be extended for sterically hindered residues.

-

Monitor coupling completion using a qualitative ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

-

Final Deprotection:

-

After the final coupling, perform a final Fmoc deprotection as described in step 3a.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

-

Quantitative Data on Coupling Efficiency

While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative studies, the efficiency is expected to be high (>99%) when using modern coupling reagents, similar to other sterically hindered amino acids. The choice of coupling reagent can significantly impact the success of incorporating sterically demanding or unusual amino acids.[10]

| Coupling Reagent Class | Example Reagents | Typical Coupling Time | Expected Efficiency | Notes |

| Aminium/Uronium Salts | HBTU, HCTU , HATU | 15-60 min | >99% | Highly efficient and fast. HCTU and HATU are particularly effective for hindered couplings.[11] |

| Phosphonium Salts | PyBOP, PyAOP | 30-120 min | >99% | Also very effective, with a lower risk of racemization for certain sensitive residues. |

| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60-240 min | 98-99.5% | Cost-effective but generally slower. Risk of side reactions if not used with an additive like HOBt or Oxyma. |

Table 1: General Comparison of Common Coupling Reagents in Fmoc-SPPS. The efficiencies are typical for standard syntheses and may vary based on sequence, resin, and specific conditions.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The overall process from synthesis to biological evaluation of a peptide containing 4-bromophenylalanine can be visualized as a multi-stage workflow.

Caption: General workflow for the synthesis and evaluation of a peptide containing 4-bromophenylalanine.

Example Application: Inhibition of the p53-MDM2 Signaling Pathway

A key application of peptides containing 4-bromophenylalanine is the inhibition of the p53-MDM2 protein-protein interaction. In many cancers, the tumor suppressor protein p53 is inactivated by overexpression of its negative regulator, MDM2. A peptide designed to mimic the p53 binding region can disrupt this interaction, reactivating p53 and leading to tumor cell apoptosis. The inclusion of 4-bromophenylalanine can enhance the peptide's binding to the hydrophobic pocket of MDM2.

Caption: Inhibition of the p53-MDM2 interaction by a peptide containing 4-bromophenylalanine.

Conclusion

This compound is a powerful and versatile tool in peptide chemistry, enabling the strategic modification of peptides to enhance their therapeutic potential and to create novel biomaterials. The incorporation of a 4-bromophenylalanine residue can significantly influence the physical and biological properties of a peptide, primarily by modulating protein-protein interactions and improving stability. By following standard Fmoc-SPPS protocols with careful selection of coupling reagents, researchers can efficiently synthesize peptides containing this valuable non-canonical amino acid. The continued application of this compound in rational peptide design is poised to advance the fields of drug discovery and materials science.

References

- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. mesalabs.com [mesalabs.com]

Solubility of Fmoc-Phe(4-Br)-OH in different solvents

An In-depth Technical Guide to the Solubility of Fmoc-Phe(4-Br)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, understanding the solubility of Fmoc-protected amino acids is paramount for the success of their work. This technical guide provides a detailed overview of the solubility of this compound, a key building block in solid-phase peptide synthesis (SPPS), in various organic solvents. While precise quantitative data is often determined empirically, this guide offers qualitative solubility information and a comprehensive experimental protocol for its determination.

Introduction to this compound

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-4-bromo-L-phenylalanine, is an amino acid derivative widely utilized in peptide synthesis.[1][2] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions, which is a significant advantage in the stepwise synthesis of peptides. The incorporation of a bromine atom on the phenylalanine side chain offers a site for further chemical modification, making it a valuable tool in the design of novel peptide-based therapeutics and research probes.[1]

Solubility of this compound

The solubility of Fmoc-protected amino acids is a critical factor in ensuring efficient coupling reactions during SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Based on general principles for Fmoc-amino acids and data for structurally similar compounds, the solubility of this compound can be summarized as follows:

| Solvent | Chemical Class | Predicted Solubility | Rationale / Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A standard and highly effective solvent for SPPS and Fmoc-amino acid dissolution.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Another common solvent in SPPS with strong solubilizing properties for Fmoc-amino acids.[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble | Known to be a good solvent for similar compounds like Fmoc-Phe(4-F)-OH.[4] |

| Dichloromethane (DCM) | Chlorinated | Soluble | Often used in peptide synthesis, and similar compounds show good solubility.[4] Some Fmoc-amino acids may require the addition of DMF to achieve complete dissolution in DCM.[5] |

| Water | Protic | Insoluble | Fmoc-protected amino acids are generally hydrophobic and exhibit poor solubility in aqueous solutions.[3] |

| Methanol / Ethanol | Protic | Very Slightly Soluble | Unmodified L-phenylalanine is very slightly soluble in these alcohols.[6] The large, nonpolar Fmoc group further decreases solubility in polar protic solvents. |

| Ethyl Acetate / Hexane | Nonpolar/Slightly Polar | Sparingly Soluble to Insoluble | These solvents are typically used for recrystallization and purification rather than for dissolution in reaction mixtures.[7] |

Experimental Protocol for Determining Solubility

As the exact solubility can be influenced by factors such as temperature and the specific lot of the compound, it is often necessary to determine it empirically for a given application.[7] The following protocol outlines a general method for determining the solubility of this compound.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DMSO, DCM)

-

Small, sealable glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Vortex mixer

-

Temperature-controlled environment (e.g., lab bench at room temperature)

Procedure:

-

Preparation: Label a series of vials, one for each solvent to be tested.

-

Initial Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first solvent to its corresponding labeled vial.

-

Incremental Solute Addition: Weigh a small, known amount of this compound (e.g., 5 mg) and add it to the vial.

-

Dissolution Attempt: Seal the vial and agitate it vigorously using a vortex mixer for 1-2 minutes. If a magnetic stirrer is used, add a small stir bar to the vial before sealing and stir for 15-20 minutes.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, proceed to the next step. If not, the saturation point has been exceeded.

-

Continued Solute Addition: Continue to add small, known increments of this compound to the vial, repeating the dissolution and observation steps after each addition.

-

Determining Saturation: The point at which a small amount of solid remains undissolved even after prolonged agitation is considered the saturation point.

-

Calculation: Calculate the approximate solubility by summing the total mass of the dissolved this compound and dividing it by the volume of the solvent. Express the result in mg/mL or mol/L.

-

Repeat for Other Solvents: Repeat steps 2-8 for each of the other selected solvents.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflow for the utilization of this compound in SPPS and the protocol for determining its solubility.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Protocol for the empirical determination of solubility.

References

Fmoc-Phe(4-Br)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-Br)-OH, or N-(9-Fluorenylmethoxycarbonyl)-4-bromophenylalanine, is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a brominated phenylalanine residue into peptide sequences. The presence of the bromine atom offers a versatile handle for post-synthetic modifications, making it a valuable tool in drug discovery and development for creating peptides with unique structural and functional properties. Ensuring the stability and purity of this reagent is paramount for the successful synthesis of high-quality peptides. This technical guide provides an in-depth overview of the stability of this compound and outlines recommended storage and handling conditions.

Chemical Stability of this compound

The stability of this compound is primarily dictated by the lability of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the chemical nature of the 4-bromophenylalanine side chain.

The Fmoc Protecting Group

The Fmoc group is notoriously sensitive to basic conditions, which is the cornerstone of its utility in SPPS, allowing for its selective removal.[1] Conversely, it exhibits high stability in acidic environments.[2] The presence of the electron-withdrawing bromine atom on the phenyl ring of the phenylalanine residue can subtly influence the electronic properties of the molecule, but the primary stability concerns remain centered on the Fmoc group.

pH Stability:

-

Basic Conditions (pH > 8): The Fmoc group is rapidly cleaved in the presence of primary and secondary amines, such as piperidine, which is the standard reagent for its removal during SPPS. The cleavage occurs via a β-elimination mechanism. Exposure to even mildly basic conditions during storage or handling can lead to premature deprotection and the generation of impurities.

-

Neutral Conditions (pH ≈ 7): While more stable than in basic conditions, prolonged exposure to neutral aqueous environments can lead to slow hydrolysis of the Fmoc-carbamate bond.

-

Acidic Conditions (pH < 6): The Fmoc group is generally stable under acidic conditions, making it orthogonal to acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[2]

The 4-Bromophenylalanine Side Chain

The 4-bromophenyl group is generally stable under standard peptide synthesis and storage conditions. However, potential degradation pathways for brominated aromatic compounds could involve dehalogenation under certain reductive conditions or nucleophilic aromatic substitution, though these are not typically encountered during routine handling and storage.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to appropriate storage conditions that minimize exposure to factors that can cause degradation.

Solid-State Storage

For long-term storage, this compound should be stored as a solid powder under controlled conditions.

| Storage Condition | Recommended Temperature | Duration | Notes |

| Long-term | -20°C | Up to 3 years | Ideal for preserving integrity over extended periods. |

| Mid-term | 4°C | Up to 2 years | Suitable for frequently used stock. |

| Short-term | Room Temperature | For short durations | Should be minimized to prevent potential degradation. |

Key Considerations for Solid-State Storage:

-

Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Protection from Light: Store in an amber vial or a light-blocking container to prevent potential photodegradation.

-

Protection from Moisture: The compound is hygroscopic. Store in a desiccator or a tightly sealed container with a desiccant to prevent hydrolysis.[3][4]

Solution Storage

When dissolved in a solvent for use in synthesis, the stability of this compound is significantly reduced.

| Storage Condition | Recommended Temperature | Duration | Common Solvents |

| Long-term | -80°C | Up to 6 months | DMF, NMP |

| Short-term | -20°C | Up to 1 month | DMF, NMP |

Key Considerations for Solution Storage:

-

Solvent Purity: Use high-purity, anhydrous solvents to minimize degradation. Amine-free solvents are critical to prevent premature Fmoc deprotection.

-

Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can accelerate degradation. Aliquoting the solution into single-use portions is recommended.

Experimental Protocols: Stability Assessment

To ensure the quality of this compound, particularly for GMP applications, stability studies are recommended. A forced degradation study can identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the solution with a dilute base (e.g., 0.1 M NaOH) at room temperature. Expect rapid degradation of the Fmoc group.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose both the solid powder and the solution to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the solid and solution to light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A diode array detector (DAD) or mass spectrometry (MS) can be used for peak purity analysis and identification of degradation products.[7][8]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and optimizing synthesis protocols.

Caption: Potential degradation pathways for this compound.

Primary Degradation Pathways:

-

Premature Deprotection: The most common degradation pathway is the cleavage of the Fmoc group due to exposure to basic conditions, resulting in the free amino acid, H-Phe(4-Br)-OH.

-

Hydrolysis: The carbamate (B1207046) linkage can be hydrolyzed, especially in the presence of moisture, yielding Fmoc-OH and H-Phe(4-Br)-OH.

-

Dimerization: If the carboxylic acid is inadvertently activated, it can react with another molecule of this compound to form a dipeptide impurity.

Conclusion

The stability of this compound is critical for its effective use in peptide synthesis. By understanding its chemical properties and adhering to the recommended storage and handling conditions, researchers can ensure the integrity of this valuable reagent. Proper storage in a cool, dry, and dark environment under an inert atmosphere is essential for long-term stability. For solutions, low temperatures and the use of high-purity, anhydrous solvents are paramount. Implementing stability studies, such as forced degradation, can provide valuable insights into the degradation profile and help in the development of robust analytical methods to ensure the quality and purity of the final peptide products.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. onyxipca.com [onyxipca.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Alphabet of Peptides

Peptides represent a unique therapeutic class, positioned between small molecules and large biologics, offering high specificity and potency.[1][2] However, native peptides often suffer from significant drawbacks, including poor metabolic stability due to proteolytic degradation, leading to short in-vivo half-lives and low bioavailability.[3][4][5] To overcome these limitations, medicinal chemists have turned to the incorporation of unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs). These are amino acids not found among the 20 genetically encoded proteinogenic amino acids.[6]

The introduction of UAAs into a peptide sequence is a powerful strategy to modulate its physicochemical and pharmacological properties.[7][] By altering side chains, backbone stereochemistry, or introducing novel functional groups, researchers can rationally design peptides with enhanced proteolytic resistance, improved binding affinity, constrained conformations for higher activity, and novel functionalities for imaging or targeted delivery.[5][6][9] This guide provides a technical overview of the core principles of using UAAs in peptide design, including methods of incorporation, quantitative effects on peptide properties, and detailed experimental protocols for synthesis and analysis.

Strategic Incorporation of Unnatural Amino Acids

The rationale for incorporating a UAA is to bestow a desired property upon the peptide that is not achievable with the canonical 20 amino acids. Key strategic goals include:

-

Enhancing Proteolytic Stability: A primary driver for UAA incorporation is to protect the peptide backbone from cleavage by proteases. This can be achieved by introducing sterically hindering side chains, N-alkylation, or by using D-amino acids, which are not recognized by most proteases.[3][5]

-

Improving Binding Affinity and Selectivity: UAAs can introduce novel side-chain functionalities (e.g., aromatic extensions, alternative hydrogen-bonding patterns) that create additional contact points with the biological target, thereby increasing binding affinity (lower Kd) and selectivity.[3][]

-

Constraining Conformation: Many bioactive peptides adopt a specific three-dimensional structure to interact with their target. UAAs can be used to induce specific secondary structures, such as β-turns or helices, or to create cyclic peptides, which reduces the entropic penalty of binding and can increase affinity and stability.[10][11]

-

Introducing Novel Functionality: UAAs can serve as chemical handles for bioconjugation. For example, amino acids with azide (B81097) or alkyne groups can be used for "click chemistry" to attach imaging agents, cytotoxic drugs (in antibody-drug conjugates), or polymers like PEG to extend circulation half-life.[6][]

Quantitative Impact of UAA Incorporation

The inclusion of UAAs can have a dramatic and quantifiable impact on the therapeutic properties of a peptide. The following tables summarize representative data from the literature, illustrating the improvements in proteolytic stability and binding affinity.

Table 1: Enhancement of Proteolytic Stability and Half-Life

| Peptide/Drug | Modification | Effect | Half-Life (Human) |

| Native GLP-1 | - | Rapidly degraded by DPP-4 | ~2 minutes |

| Liraglutide | Arg34Lys substitution, C16 fatty acid attached to Lys26 via a glutamic acid spacer | Resistance to DPP-4 degradation and albumin binding | ~13 hours[3] |

| Semaglutide | Ala8Aib substitution, Arg34Lys, C18 fatty diacid attached to Lys26 via a short PEG spacer | Enhanced resistance to DPP-4 and strong albumin binding | ~7 days[3] |

| Stapled Peptide Analog | Hydrocarbon stapling (incorporates two α-methylated, α-alkenyl UAAs) | Increased resistance to proteolysis compared to unstapled analog | 2- to 8-fold longer half-life in proteolytic assays[11] |

| Selenocysteine (Sec) substitution | Cysteine (Cys) replaced with Selenocysteine (Sec) to form diselenide bonds | Increased stability in physiologically relevant conditions | Longer survival in the human body compared to wild type[12] |

Table 2: Modulation of Target Binding Affinity

| Peptide System | UAA Modification | Target | Kd (Dissociation Constant) | Change in Affinity |

| GP-2 targeting peptide Gb-1 | L-amino acids | Glycoprotein-2 (GP-2) | 68 nM[13] | Baseline |

| GP-2 targeting peptide Gb-2 | L-amino acids | Glycoprotein-2 (GP-2) | 250 nM[13] | ~3.7x decrease vs Gb-1 |

| GP-2 targeting peptide Gb-3 | L-amino acids | Glycoprotein-2 (GP-2) | 272 nM[13] | ~4.0x decrease vs Gb-1 |

| p53-MDM2 inhibitor peptide | Cysteine analogues (L-Pen, D-Cys) for stapling | MDM2/MDMX | Not specified, but tuned binding affinity and target-selectivity[14] | Qualitative Improvement |

| Generic Peptide-Protein Complex | In silico incorporation of various non-canonical amino acids | Generic Protein | Not specified | Up to -7.0 kcal/mol improvement in binding free energy[15] |

Core Methodologies and Experimental Protocols

Synthesis of UAA-Containing Peptides

The most common method for chemically synthesizing peptides with UAAs is Solid-Phase Peptide Synthesis (SPPS).[16][17] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

This protocol describes a standard manual synthesis cycle using Fmoc/tBu chemistry.[16][18][19]

-

Resin Preparation:

-

Select a resin appropriate for the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl resin for a C-terminal carboxylic acid).[20]

-

Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 1 hour. Drain the DMF.[20]

-

-

First Amino Acid Loading (if not pre-loaded):

-

For 2-chlorotrityl chloride resin: Dissolve 3 equivalents of the first Fmoc-protected amino acid (natural or unnatural) and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry dichloromethane (B109758) (DCM).

-

Add the solution to the resin and agitate for 1-2 hours.

-

"Cap" any remaining reactive sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Peptide Elongation Cycle (Iterative):

-

Step A: Fmoc Deprotection:

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5-10 minutes. Drain the solution.

-

Repeat the 20% piperidine treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (e.g., 5 times).

-

-

Step B: Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents). Dissolve the amino acid, a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly shorten this time to minutes.[18]

-

To monitor completion, perform a qualitative test (e.g., Kaiser test) to detect free primary amines. If the test is positive, the coupling step may be repeated.

-

-

Step C: Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (e.g., 3 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.

-

-

Repeat the elongation cycle for each amino acid in the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The scavengers (water, TIS) protect sensitive residues from reactive species generated during cleavage.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate, which contains the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

-

Biosynthesis of UAA-Containing Peptides

Genetic code expansion allows for the site-specific incorporation of UAAs into peptides and proteins during translation. This is often achieved in cell-free protein synthesis (CFPS) systems, which are robust platforms that avoid issues of cell membrane permeability and toxicity of the UAA.[21][22] The most common method is amber suppression, which reassigns the UAG stop codon to encode a UAA.[21]

This protocol outlines the general steps for producing a protein/peptide containing a UAA using an E. coli S30 extract-based CFPS system.[21][23]

-

Component Preparation:

-

S30 Cell Extract: Prepare a crude extract from an appropriate E. coli strain (e.g., BL21) by growing cells to mid-log phase, harvesting, lysing via high-pressure homogenization, and clarifying the lysate by centrifugation.

-

DNA Template: Prepare a plasmid or linear DNA template encoding the peptide of interest. The codon for the desired UAA incorporation site should be mutated to the amber stop codon (TAG).

-

Orthogonal Translation System (OTS): This consists of two components:

-

An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the UAA and not any canonical amino acids.

-

A cognate suppressor tRNA (e.g., tRNATyrCUA) that recognizes the amber codon but is not charged by endogenous synthetases.

-

These components are typically expressed and purified separately or provided on a co-expression plasmid.

-

-

Reaction Mix: Prepare a master mix containing buffers (e.g., HEPES-KOH), salts (e.g., KOAc, Mg(OAc)₂), an energy source (e.g., ATP, GTP, creatine (B1669601) phosphate, creatine kinase), and all 20 canonical amino acids.

-

UAA Stock: Prepare a concentrated stock solution of the unnatural amino acid.

-

-

CFPS Reaction Assembly:

-

In a microcentrifuge tube on ice, combine the following components:

-

S30 Cell Extract

-

Reaction Mix

-

DNA template (e.g., 5-10 nM final concentration)

-

Purified orthogonal aaRS and suppressor tRNA (or the plasmid encoding them)

-

The unnatural amino acid (e.g., 1-2 mM final concentration)

-

T7 RNA Polymerase (if not already in the extract)

-

Nuclease-free water to the final volume.

-

-

Set up a negative control reaction without the UAA to check for read-through of the amber codon.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (typically 30-37°C) for 2-8 hours. The reaction can be performed in small batch volumes or in a dialysis system for higher yields.

-

-

Analysis of UAA Incorporation:

-

SDS-PAGE: Compare the reaction with and without the UAA. Successful site-specific incorporation will result in a full-length protein band only in the presence of the UAA. The negative control should only show a truncated product.

-

Western Blot: If the peptide is tagged (e.g., with a His-tag), a western blot can confirm the expression of the full-length product.

-

Mass Spectrometry: The most definitive confirmation comes from mass spectrometry analysis of the purified peptide, which will show a mass shift corresponding to the incorporated UAA.

-

Characterization of UAA-Containing Peptides

MS is indispensable for confirming the successful synthesis and purity of a peptide containing a UAA.[24]

-

Sample Preparation: The purified peptide is dissolved in a solvent suitable for MS, typically a mixture of water and an organic solvent (like acetonitrile) with a small amount of acid (like formic acid or TFA).[25]

-

Ionization: Electrospray ionization (ESI) is most common for peptides. It generates charged ions from the peptide molecules in solution.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured. The observed molecular weight should match the theoretical molecular weight calculated for the peptide sequence including the UAA.

-

Tandem MS (MS/MS) for Sequence Confirmation:

-

The ion corresponding to the full-length peptide is selected and fragmented inside the mass spectrometer (e.g., via collision-induced dissociation).

-

This produces a series of fragment ions (typically b- and y-ions) that correspond to cleavage at different peptide bonds.

-

The resulting fragmentation pattern acts as a fingerprint that can be used to confirm the amino acid sequence, including the precise location of the UAA, which will cause a predictable mass shift in the fragment ions containing it.[24]

-

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of UAA-containing peptides in solution.[26][27]

-

Sample Preparation: The purified peptide is dissolved in a suitable buffer, often in D₂O to minimize the solvent signal, or a H₂O/D₂O mixture. For proteins, isotopic labeling (¹⁵N, ¹³C) is often required, but for smaller peptides, this may not be necessary.[28]

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed.

-

1D ¹H NMR: Provides a general fingerprint of the peptide.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), regardless of whether they are on adjacent residues. This is the primary experiment for determining 3D structure.[26]

-

-

Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence.

-

Structure Calculation:

-

NOESY cross-peaks are converted into distance restraints (e.g., strong, medium, weak).

-

These restraints are used as input for structure calculation software (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures consistent with the experimental data.

-

-

Structure Validation: The resulting structures are evaluated for quality and consistency with the experimental data.

Visualizing Workflows and Pathways

Drug Discovery Workflow for UAA-Containing Peptides

The integration of UAAs is a key part of the modern peptide drug discovery pipeline. The workflow involves iterative cycles of design, synthesis, and testing to optimize a lead candidate.

References

- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]

- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.uci.edu [chem.uci.edu]

- 21. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]

- 23. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. massspec.unm.edu [massspec.unm.edu]

- 26. chem.uzh.ch [chem.uzh.ch]

- 27. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 28. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

Fmoc-Phe(4-Br)-OH: A Technical Guide to its Discovery, Synthesis, and Application

Introduction

N-α-Fmoc-4-bromo-L-phenylalanine (Fmoc-Phe(4-Br)-OH) is a halogenated amino acid derivative that has become an important tool for researchers, scientists, and drug development professionals. Its unique structure, featuring a bromine atom at the para position of the phenyl ring, imparts valuable properties for its application in peptide synthesis and drug discovery. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and applications of this compound.

Historical Context and Discovery

The development of this compound is intrinsically linked to the advent of solid-phase peptide synthesis (SPPS) and the introduction of the Fmoc protecting group. SPPS, pioneered by R. Bruce Merrifield in the early 1960s, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support. This allowed for the use of excess reagents to drive reactions to completion and simplified the purification process.

The Fmoc protecting group was introduced in the 1970s by Carpino and Han as a base-labile alternative to the acid-labile Boc protecting group. This offered an orthogonal protection strategy, enabling the synthesis of complex peptides with acid-sensitive side chains. The combination of SPPS and Fmoc chemistry has since become the dominant method for peptide synthesis.

While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in the searched literature, its development follows the logical progression of Fmoc-protection of commercially available or synthetically accessible unnatural amino acids. The incorporation of halogenated amino acids like 4-bromophenylalanine into peptides allows for the study of structure-activity relationships, the introduction of spectroscopic probes, and the enhancement of biological activity. The bromine atom, in particular, can increase the hydrophobicity of the amino acid and participate in halogen bonding, potentially improving binding affinity to biological targets.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H20BrNO4 | [1][2] |

| Molecular Weight | 466.32 g/mol | [2] |

| CAS Number | 198561-04-5 | [1] |

| Melting Point | 160 - 170 °C | [3] |

| Optical Rotation ([α]D20) | -67 ± 2º (c=1 in DMF) | [3] |

| Purity (HPLC) | ≥98.0% | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromo-L-phenylalanine with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. A general procedure is outlined below.

Materials:

-

4-bromo-L-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Dissolve 4-bromo-L-phenylalanine in an aqueous solution of sodium carbonate or sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Separately, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane.

-

Add the Fmoc-reagent solution dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-reagent and byproducts.

-

Acidify the aqueous layer with HCl to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.[4]

Incorporation of this compound into Peptides using SPPS

This compound is readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols. The general workflow is depicted in the diagram below.

Diagram of the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Applications in Research and Drug Development

The incorporation of this compound into peptides offers several advantages for researchers and drug development professionals:

-

Structural Biology: The bromine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of peptide and protein structures.

-

Probing Protein-Protein Interactions: Peptides containing 4-bromophenylalanine can be used to probe the binding pockets of proteins. The bromine atom can introduce specific interactions, such as halogen bonding, which can enhance binding affinity and specificity.[5]

-

Drug Design and Development: The introduction of a halogen atom can improve the metabolic stability and pharmacokinetic properties of peptide-based drugs. The increased hydrophobicity can also enhance membrane permeability.

-

Cross-linking and Bioconjugation: The bromophenyl group can potentially be used as a handle for further chemical modification or cross-linking studies.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its utility lies in the synthesis of peptide probes and inhibitors that can modulate these pathways. For instance, a peptide designed to inhibit a specific kinase could incorporate 4-bromophenylalanine to enhance its binding to the ATP-binding pocket. The logical workflow for such an application is illustrated below.

Logical workflow for the use of this compound in peptide-based drug discovery.

Conclusion

This compound is a valuable synthetic building block that has found widespread application in peptide chemistry and drug discovery. Its straightforward incorporation into peptides via Fmoc-based SPPS, coupled with the unique properties conferred by the bromine atom, allows for the rational design of peptides with enhanced biological activity and improved physicochemical properties. As the field of peptide therapeutics continues to expand, the use of unnatural amino acids like this compound will undoubtedly play an increasingly important role in the development of novel drugs and research tools.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. 4-Bromophenylalanine [Phe(4-Br)], a halogenated analog of phenylalanine, is of particular interest as the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can enhance binding affinities through halogen bonding.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Phe(4-Br)-OH using standard Fmoc/tBu chemistry.

Materials and Reagents

The quality of reagents is crucial for successful peptide synthesis.[2] Ensure all solvents are peptide synthesis grade or higher.

| Reagent/Material | Grade | Recommended Supplier |

| This compound | ≥98.0% | Sigma-Aldrich, Bachem |

| Rink Amide or Wang Resin | 100-200 mesh | Various |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |

| Dichloromethane (DCM) | ACS Grade or higher | Various |

| Piperidine (B6355638) | Reagent Grade | Various |

| Diisopropylethylamine (DIEA) | Reagent Grade | Various |

| HBTU, HOBt, or HATU | Peptide Synthesis Grade | Various |

| Trifluoroacetic acid (TFA) | Reagent Grade | Various |

| Triisopropylsilane (TIPS) | Reagent Grade | Various |

| Diethyl ether | Anhydrous | Various |

Experimental Protocols

This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine on a 0.1 mmol scale. The procedure can be adapted for automated synthesizers.

Resin Swelling and Preparation

Proper swelling of the resin is essential for efficient synthesis.[3]

-

Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

The removal of the Fmoc protecting group exposes the N-terminal amine for the next coupling step.[4]

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

This step describes the incorporation of this compound. The same procedure applies to other Fmoc-protected amino acids.

Coupling Reagents and Activation:

| Coupling Reagent | Equivalents (vs. Resin) | Activator | Equivalents (vs. Resin) | Base | Equivalents (vs. Resin) | Solvent |

| HBTU | 3.0 | HOBt | 3.0 | DIEA | 6.0 | DMF |

| HATU | 3.0 | HOAt | 3.0 | DIEA | 6.0 | DMF |

Protocol:

-

In a separate vial, dissolve 3.0 equivalents of this compound and 3.0 equivalents of an activator (e.g., HOBt) in DMF.

-

Add 3.0 equivalents of the coupling reagent (e.g., HBTU) to the amino acid solution.

-

Add 6.0 equivalents of DIEA to activate the amino acid. The solution will typically change color.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids or difficult couplings, the reaction time can be extended.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Capping (Optional)

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

-

Prepare a capping solution of acetic anhydride (B1165640) and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the solution and wash the resin with DMF.

Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the side-chain protecting groups.[5]

Cleavage Cocktail (Reagent B): [6]

| Component | Percentage (v/v) |

| Trifluoroacetic acid (TFA) | 88% |

| Phenol | 5% |

| Water | 5% |

| Triisopropylsilane (TIPS) | 2% |

Protocol:

-

Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[7]

-

Prepare the cleavage cocktail. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Typical RP-HPLC Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes (adjust as needed) |

| Flow Rate | 1 mL/min (analytical) or 10 mL/min (preparative) |

| Detection | 220 nm and 280 nm |

The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.

Diagrams

Fmoc-SPPS Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship of Reagents in a Coupling Step

Caption: Reagent roles in the amino acid activation and coupling steps.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. m.youtube.com [m.youtube.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Application Notes and Protocols for the Coupling of Fmoc-Phe(4-Br)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-Phe(4-Br)-OH into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of 4-bromophenylalanine can serve as a versatile tool in peptide and protein engineering, offering a handle for further chemical modification, such as cross-coupling reactions, or acting as a heavy-atom probe for crystallographic studies.

Introduction

Fmoc-L-4-bromophenylalanine (this compound) is an unnatural amino acid derivative that is readily incorporated into peptide sequences using standard Fmoc-SPPS protocols. The bromo-substituent on the phenyl ring is generally well-tolerated in standard coupling reactions and does not typically present significant steric hindrance compared to other bulky non-natural amino acids. However, optimizing coupling conditions is crucial to ensure high peptide purity and yield, especially in the synthesis of long or complex peptides.

Key Considerations for Coupling this compound

While the coupling of this compound is generally efficient, several factors can influence the outcome of the synthesis:

-

Steric Hindrance: Although not excessively bulky, the presence of the bromine atom can slightly increase the steric bulk of the amino acid. In sequences with adjacent bulky amino acids or within aggregating sequences, a more potent coupling reagent or extended coupling times may be beneficial.

-

Electronic Effects: The electron-withdrawing nature of the bromine atom can have a minor effect on the reactivity of the carboxyl group, although this is not typically a major impediment to coupling.

-

Purity of the Building Block: The purity of the this compound reagent is critical. Impurities can lead to the incorporation of incorrect species and result in difficult-to-separate byproducts in the final peptide. It is recommended to use this compound with a purity of ≥98%.

Data Presentation: Coupling Efficiency of this compound

The following table summarizes typical coupling conditions and expected outcomes for the incorporation of this compound. The efficiency of a coupling reaction in SPPS is often assessed qualitatively using the Kaiser test (a colorimetric test for free primary amines) or quantitatively by analyzing the purity of the crude peptide by High-Performance Liquid Chromatography (HPLC) after cleavage from the resin. A successful coupling is indicated by a negative Kaiser test and a high percentage of the desired product in the crude HPLC chromatogram.

| Coupling Reagent | Activator | Base | Solvent | Coupling Time | Double Coupling | Expected Outcome |

| HBTU | HOBt | DIPEA | DMF | 1 x 2 hours | Recommended for difficult sequences | High coupling efficiency, typically >99% as indicated by a negative Kaiser test. |

| HATU | HOAt | DIPEA/Collidine | DMF | 1 x 2 hours | Generally not required | Very high coupling efficiency, suitable for sterically hindered couplings. |

| DIC | HOBt/Oxyma | N/A | DMF/DCM | 1 x 2 hours | May be required in some cases | Good coupling efficiency, cost-effective option. |

| PyBOP | N/A | DIPEA | DMF | 1 x 2 hours | Recommended for difficult sequences | High coupling efficiency, particularly for hindered amino acids. |

Experimental Protocols

Materials and Reagents

-

This compound (≥98% purity)

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Kaiser test kit

-

HPLC system for analysis

Protocol 1: Standard Coupling of this compound using HBTU/HOBt

This protocol describes a standard single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Monitoring Coupling Efficiency (Kaiser Test):

-

Take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads with ethanol (B145695) and then add the Kaiser test reagents as per the manufacturer's instructions.

-

Heat the sample at 100-120°C for 5 minutes.

-

A yellow or colorless solution indicates a complete coupling (no free primary amines). A blue or purple color indicates incomplete coupling, and a second coupling (double coupling) is recommended.

-

-

Capping (Optional): If the Kaiser test is positive after a double coupling, any remaining unreacted amines can be capped by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using preparative reverse-phase HPLC.

-

Protocol 3: HPLC Analysis of Crude Peptide

-

Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

-

Data Analysis: Integrate the peak corresponding to the full-length peptide and calculate the purity as a percentage of the total integrated peak area.

Visualizations

Application Notes and Protocols: Deprotection of Fmoc Group from 4-bromo-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies in the assembly of complex peptide chains.[1][2] The incorporation of non-canonical amino acids, such as 4-bromo-phenylalanine, into peptides is a key strategy for developing novel therapeutics and research tools, as the bromine substituent can serve as a handle for further chemical modification or act as a probe.[3] The efficient removal of the Fmoc protecting group from 4-bromo-phenylalanine is a critical step that ensures the continuation of peptide chain elongation with high fidelity.